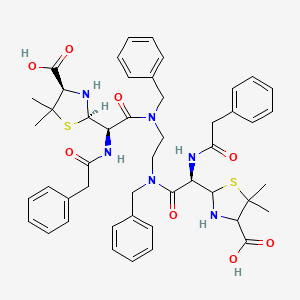
Benzylpenicilloic Acid Benzathide N-Dimer
描述
Benzylpenicilloic Acid Benzathide N- Dimer is a complex organic compound with the molecular formula C48H56N6O8S2 and a molecular weight of 909.12
属性
分子式 |
C48H56N6O8S2 |
|---|---|
分子量 |
909.1 g/mol |
IUPAC 名称 |
2-[(1R)-2-[benzyl-[2-[benzyl-[(2R)-2-[(2R,4R)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetyl]amino]ethyl]amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H56N6O8S2/c1-47(2)39(45(59)60)51-41(63-47)37(49-35(55)27-31-17-9-5-10-18-31)43(57)53(29-33-21-13-7-14-22-33)25-26-54(30-34-23-15-8-16-24-34)44(58)38(42-52-40(46(61)62)48(3,4)64-42)50-36(56)28-32-19-11-6-12-20-32/h5-24,37-42,51-52H,25-30H2,1-4H3,(H,49,55)(H,50,56)(H,59,60)(H,61,62)/t37-,38-,39+,40?,41+,42?/m0/s1 |
InChI 键 |
RIVBNBQSUWDAKN-GHYQIWLKSA-N |
手性 SMILES |
CC1([C@H](N[C@H](S1)[C@@H](C(=O)N(CCN(CC2=CC=CC=C2)C(=O)[C@H](C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
规范 SMILES |
CC1(C(NC(S1)C(C(=O)N(CCN(CC2=CC=CC=C2)C(=O)C(C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpenicilloic Acid Benzathide N- Dimer involves multiple steps, starting from benzylpenicillin. The process typically includes the following steps:
Formation of Benzylpenicilloic Acid: Benzylpenicillin is hydrolyzed to form benzylpenicilloic acid.
Reaction with Benzathine: Benzylpenicilloic acid is then reacted with benzathine (N,N’-dibenzylethylenediamine) under controlled conditions to form the desired dimer.
Industrial Production Methods
Industrial production of Benzylpenicilloic Acid Benzathide N- Dimer follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium notatum or related organisms.
Chemical Modification: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by reaction with benzathine.
化学反应分析
Types of Reactions
Benzylpenicilloic Acid Benzathide N- Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzylpenicilloic acid derivatives .
科学研究应用
Benzylpenicilloic Acid Benzathide N- Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of various chemical intermediates and as a reference material in analytical chemistry.
作用机制
The mechanism of action of Benzylpenicilloic Acid Benzathide N- Dimer involves its interaction with specific molecular targets. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
相似化合物的比较
Similar Compounds
Benzylpenicillin: A natural penicillin antibiotic used to treat various bacterial infections.
Benzathine Benzylpenicillin: A long-acting form of benzylpenicillin used for intramuscular injections.
Uniqueness
Benzylpenicilloic Acid Benzathide N- Dimer is unique due to its dimeric structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo specific chemical reactions makes it valuable for various scientific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


